BenchChemオンラインストアへようこそ!

17-Hydroxypregn-4-en-3-one

Progestogen Receptor Endocrinology Steroid Pharmacology

Select 17-Hydroxypregn-4-en-3-one for its quantifiable selectivity: 26–30% RBA at PR vs. progesterone, enabling partial agonist studies in cancer & reproductive biology. As the sole CYP21A2 substrate, it enables accurate 11-deoxycortisol flux measurement, critical for congenital adrenal hyperplasia research. Use as a certified LC-MS/MS reference standard for endogenous steroid panels, resolving 17α-OHP diagnostic markers. Its distinct teleost receptor affinity (10³‑fold over progesterone) makes it essential for comparative endocrinology. Choose ≥98% purity to ensure reproducible pharmacology & analytics.

Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
Cat. No. B15082606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Hydroxypregn-4-en-3-one
Molecular FormulaC21H32O2
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
InChIInChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h13,16-18,23H,4-12H2,1-3H3
InChIKeyFGPGANCDNDLUST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Hydroxypregn-4-en-3-one (CAS 1235-97-8): A Key C21 Steroid Intermediate with Distinct Receptor Profiles


17-Hydroxypregn-4-en-3-one, widely recognized as 17α-hydroxyprogesterone (17α-OHP), is a naturally occurring C21 pregnane steroid with the molecular formula C21H32O2 and a molecular weight of 316.48 g/mol . This endogenous progestogen serves as a critical biosynthetic intermediate in the production of glucocorticoids, mineralocorticoids, and androgens [1]. Unlike many structurally similar steroids, 17-Hydroxypregn-4-en-3-one exhibits a multi-faceted receptor pharmacology, acting as an agonist of the progesterone receptor (PR), an antagonist of the mineralocorticoid receptor (MR), and a partial agonist of the glucocorticoid receptor (GR) [2]. This unique combination of precursor role and broad receptor activity underpins its value in endocrinology research, pharmaceutical synthesis, and as an analytical reference standard .

Why 17-Hydroxypregn-4-en-3-one Cannot Be Directly Substituted with Other C21 Steroids


The procurement of 17-Hydroxypregn-4-en-3-one, rather than generic C21 steroid analogs like progesterone or 17α,20β-dihydroxypregn-4-en-3-one, is driven by quantifiable differences in receptor affinity and biosynthetic fate. Simply substituting a 'progesterone derivative' or 'hydroxylated pregnane' ignores the specific and often divergent pharmacological and enzymatic properties of each molecule. For instance, the presence of a single 17α-hydroxyl group dramatically alters relative binding affinity at the progesterone receptor [1] and dictates its specific role as a substrate for CYP21, a pathway unavailable to its 20β-hydroxy counterpart [2]. These structural nuances are not interchangeable; they define a compound's utility in a given assay, synthesis pathway, or clinical diagnostic panel. The evidence below establishes the quantifiable basis for selecting 17-Hydroxypregn-4-en-3-one over its closest structural neighbors.

Quantitative Differentiation: 17-Hydroxypregn-4-en-3-one vs. Key Analogs


Progesterone Receptor (PR) Binding Affinity: 17-Hydroxypregn-4-en-3-one vs. Progesterone

17-Hydroxypregn-4-en-3-one (17α-OHP) exhibits a relative binding affinity (RBA) of 26-30% for the human progesterone receptor isoforms PR-A and PR-B when compared directly to progesterone (100%) [1]. This moderate affinity confirms its role as an endogenous progestogen, but one that is distinctly weaker than its parent compound. For research requiring a potent PR agonist, progesterone remains the standard; for studies where a weaker, partial agonist is required to probe nuanced signaling or for use as a specific biosynthetic precursor, 17-Hydroxypregn-4-en-3-one is the quantifiably defined alternative.

Progestogen Receptor Endocrinology Steroid Pharmacology

Glucocorticoid Receptor (GR) Potency: 17-Hydroxypregn-4-en-3-one vs. Cortisol

As a partial agonist of the glucocorticoid receptor (GR), 17-Hydroxypregn-4-en-3-one demonstrates very low potency, with an EC50 value that is >100-fold less than that of the primary endogenous glucocorticoid, cortisol [1]. This stark quantitative difference distinguishes it from corticosteroids and underscores its primary role as a biosynthetic intermediate rather than a potent GR modulator. For researchers investigating GR signaling, this low-potency profile defines a clear boundary: 17-Hydroxypregn-4-en-3-one is not a substitute for cortisol or synthetic glucocorticoids in assays requiring full GR activation.

Glucocorticoid Receptor Corticosteroid Pharmacology Endocrine Disruption

Comparative Binding in Teleost Progestin Receptors: 17-Hydroxypregn-4-en-3-one vs. 17α,20β-Dihydroxy-4-pregnen-3-one (17α,20β-DP) and Progesterone

In the olfactory progestin receptor of the trout (Salmo trutta fario), the relative binding affinity of 17-Hydroxypregn-4-en-3-one (17α-OHP) is 10-fold lower than the high-affinity ligand 17α,20β-dihydroxy-4-pregnen-3-one (17α,20β-DP) [1]. In the same assay, progesterone (P) was an even weaker competitor, requiring a 1,000-fold higher concentration to achieve effective binding [1]. This hierarchy of binding affinity (17α,20β-DP > 17α-OHP >> Progesterone) is critical for researchers studying teleost reproduction or using fish models for endocrine disruption, as it dictates which steroid should be used as a primary ligand, competitor, or tracer.

Aquatic Toxicology Fish Reproduction Membrane Progestin Receptor

CYP21A2 Substrate Specificity: A Unique Biosynthetic Role

17-Hydroxypregn-4-en-3-one (17α-OHP) is the specific, high-affinity substrate for the enzyme steroid 21-hydroxylase (CYP21A2), which converts it to 11-deoxycortisol, the immediate precursor to cortisol [1]. This is a non-redundant step in the adrenal steroidogenesis pathway. In contrast, closely related analogs such as 17α,20β-dihydroxypregn-4-en-3-one (17α,20β-DP) or progesterone are not efficient substrates for this key enzymatic step. Therefore, any in vitro study of CYP21A2 activity, inhibition, or cortisol biosynthesis requires 17-Hydroxypregn-4-en-3-one as the authentic substrate, as substitution with a non-substrate analog would yield no enzymatic conversion and invalidate the assay.

Steroidogenesis Enzymology Biosynthesis

Validated Application Scenarios for 17-Hydroxypregn-4-en-3-one Based on Evidence


Investigating Partial Agonism at the Progesterone Receptor (PR)

Use 17-Hydroxypregn-4-en-3-one in competitive binding and reporter gene assays to study the functional consequences of partial PR activation. Its quantifiably lower affinity (26-30% RBA compared to progesterone [1]) makes it an ideal tool for distinguishing between full and partial agonist responses, a distinction critical for understanding the nuanced role of progestogens in reproductive tissues and cancer biology.

Assessing CYP21A2 (21-Hydroxylase) Activity and Inhibition

Employ 17-Hydroxypregn-4-en-3-one as the authentic substrate in enzymatic assays to measure the activity of CYP21A2 or to screen for inhibitors of this enzyme [1]. As the specific precursor to 11-deoxycortisol, it is the only compound that enables accurate quantification of this key step in cortisol biosynthesis, a pathway implicated in congenital adrenal hyperplasia and certain endocrine tumors.

Developing and Validating Analytical Methods for Endogenous Steroids

Utilize high-purity 17-Hydroxypregn-4-en-3-one as a certified reference standard for the development and validation of LC-MS/MS methods aimed at quantifying endogenous steroid panels in human or animal biological fluids [1]. Its distinct chromatographic and mass spectrometric properties are essential for accurately resolving and quantifying 17α-OHP levels, which are a critical diagnostic marker for congenital adrenal hyperplasia (CAH).

Probing Non-Mammalian Progestin Signaling in Fish Models

In ecotoxicology and comparative endocrinology studies using teleost models, use 17-Hydroxypregn-4-en-3-one as a selective competitor or tracer to differentiate binding to teleost-specific progestin receptors from mammalian-like PR [1]. Its intermediate binding affinity, being 10-fold lower than the primary maturation-inducing steroid 17α,20β-DP but 1,000-fold higher than progesterone [1], provides a valuable tool for characterizing receptor pharmacology in these widely used research organisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17-Hydroxypregn-4-en-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.